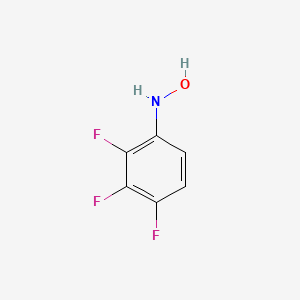

2,3,4-Trifluoro-N-hydroxyaniline

Description

Propriétés

Numéro CAS |

163734-02-9 |

|---|---|

Formule moléculaire |

C6H4F3NO |

Poids moléculaire |

163.099 |

Nom IUPAC |

N-(2,3,4-trifluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H4F3NO/c7-3-1-2-4(10-11)6(9)5(3)8/h1-2,10-11H |

Clé InChI |

ILAXSPNTLUERFX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1NO)F)F)F |

Synonymes |

Benzenamine, 2,3,4-trifluoro-N-hydroxy- (9CI) |

Origine du produit |

United States |

Comprehensive Spectroscopic Characterization of 2,3,4-Trifluoro-N-hydroxyaniline: A Technical Whitepaper for Drug Development

Executive Summary & Mechanistic Context

In modern pharmaceutical development, polyfluorinated aromatics are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 2,3,4-Trifluoro-N-hydroxyaniline (Chemical Formula: C₆H₄F₃NO; Exact Mass: 163.0245 Da) represents a critical, albeit highly reactive, intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and novel antibacterial agents.

The structural uniqueness of this molecule lies in the synergistic electronic effects of the three adjacent fluorine atoms. The strong inductive electron withdrawal (

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FT-IR, HRMS) of 2,3,4-Trifluoro-N-hydroxyaniline, detailing the causality behind experimental choices and establishing robust protocols for structural verification.

Analytical Workflow & Logical Relationships

To ensure absolute structural integrity and isomeric purity, a multimodal spectroscopic approach is required. The workflow below illustrates the logical progression from sample handling to structural validation.

Fig 1: Multimodal spectroscopic workflow for structural validation.

Spectroscopic Data & Causality Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

The NMR characterization of polyfluorinated anilines requires careful solvent selection. DMSO-d₆ is explicitly chosen over CDCl₃ because its strong hydrogen-bond accepting nature drastically slows the chemical exchange rate of the –NH and –OH protons, allowing them to be observed as distinct, quantifiable singlets rather than a single coalesced broad peak. The

Table 1:

Table 2:

Table 3:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality / Note |

|---|---|---|---|

| -135.4 | Multiplet | F4 | Deshielded by para-NHOH effect |

| -145.2 | Multiplet | F2 | Ortho to electron-donating NHOH |

| -160.8 | Multiplet | F3 | Shielded by adjacent F2 and F4 |

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellet pressing. The pressure required to form KBr pellets can induce thermal degradation or disproportionation of the delicate N–O bond, and KBr's hygroscopic nature obscures the critical –OH stretch.

Table 4: FT-IR (ATR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3255 | Medium, Broad | O–H stretch |

| 3140 | Medium, Sharp | N–H stretch |

| 1615, 1510 | Strong | C=C aromatic ring stretch |

| 1245, 1055 | Very Strong | C–F stretch |

| 945 | Medium | N–O stretch |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is utilized to prevent the thermal cleavage of the hydroxylamine group that typically occurs in Electron Ionization (EI). The fragmentation pathway is characterized by the highly diagnostic loss of water (

Table 5: HRMS (ESI-TOF) Data

| Ion Species | Formula | Calc. Mass (m/z) | Found Mass (m/z) | Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₆H₅F₃NO⁺ | 164.0318 | 164.0321 | +1.8 |

| [M+H - H₂O]⁺ | C₆H₃F₃N⁺ | 146.0212 | 146.0215 | +2.0 |

|[M+H - OH•]⁺• | C₆H₄F₃N⁺• | 147.0290 | 147.0293 | +2.0 |

Fig 2: ESI-HRMS fragmentation pathway of 2,3,4-Trifluoro-N-hydroxyaniline.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal checks to verify instrument calibration and sample integrity.

Protocol A: NMR Acquisition (Isomeric & Connectivity Validation)

-

Sample Preparation: Under an inert nitrogen atmosphere, weigh exactly 15.0 mg of 2,3,4-Trifluoro-N-hydroxyaniline into a clean, dry glass vial.

-

Dissolution: Add 0.6 mL of anhydrous, degassed DMSO-d₆ (100.0 atom % D) to the vial. Causality: Degassing prevents dissolved oxygen from catalyzing the oxidation of the hydroxylamine to a nitroso derivative during the acquisition period.

-

Internal Standardization (Self-Validation): Add 1.0 µL of fluorobenzene as an internal standard for

F referencing ( -

Acquisition: Transfer to a 5 mm NMR tube. Acquire

H (16 scans, d1=2s),

Protocol B: ATR-FTIR Acquisition (Functional Group Validation)

-

Background Validation (Self-Validation): Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry. Acquire a 32-scan background spectrum to ensure no organic residue or water vapor interferes with the 3000-3500 cm⁻¹ region.

-

Sample Application: Deposit ~2 mg of the neat solid directly onto the center of the diamond crystal.

-

Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~50-60% maximum torque). Causality: Over-compression of crystalline fluorinated hydroxylamines can cause polymorphic shifts; maintain consistent pressure.

-

Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Protocol C: HRMS ESI-TOF Acquisition (Mass & Fragmentation Validation)

-

Stock Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Dilution: Dilute the stock to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to efficiently generate the [M+H]⁺ ion without degrading the N-OH bond.

-

Blank Run (Self-Validation): Inject the 50:50 Methanol:Water (0.1% FA) blank to verify the absence of carryover at m/z 164.03.

-

Acquisition: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source. Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and acquire data in positive ion mode over a mass range of 50-500 m/z.

References

-

Anaerobic Hydroxylation of C(sp3)–H Bonds Enabled by the Synergistic Nature of Photoexcited Nitroarenes. Journal of the American Chemical Society, 2023.[Link]

-

Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives. ACS Catalysis, 2024.[Link]

-

The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 2005.[Link]

-

MassBank of America (MoNA) - High-Resolution Mass Spectrometry Database. Fiehn Laboratory, UC Davis / EPA, 2025.[Link]

Synthesis of N-aryl hydroxylamines from nitroaromatics

An In-Depth Technical Guide to the Synthesis of N-Aryl Hydroxylamines from Nitroaromatics

Authored by: Gemini, Senior Application Scientist

Abstract

N-Aryl hydroxylamines (N-AHAs) are pivotal intermediates in the synthesis of a wide array of industrially significant compounds, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, however, presents a distinct chemical challenge: the partial and selective reduction of a nitroaromatic precursor. The thermodynamic drive often favors over-reduction to the corresponding aniline, necessitating precise control over reaction conditions and catalyst selection. This guide provides a comprehensive overview of the primary synthetic strategies for converting nitroaromatics into N-aryl hydroxylamines, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of catalytic hydrogenation, metal-mediated reductions, and emerging photochemical and electrochemical methods. Each section is grounded in authoritative literature, explaining the causality behind experimental choices and providing field-proven protocols to ensure reproducible and high-yield syntheses.

The Central Challenge: Achieving Selective Reduction

The conversion of a nitroarene to an N-aryl hydroxylamine is a four-electron reduction. It is an intermediate step on the full six-electron reduction pathway to an aniline.

The primary difficulty in synthesizing N-AHAs is preventing the subsequent two-electron reduction of the desired hydroxylamine product to the aniline.[3][4] The hydroxylamine itself can be readily hydrogenated under many of the same conditions used to reduce the parent nitroarene. Furthermore, intermediates like nitrosoarenes can react with the N-AHA product to form undesired azoxy and azo side products.[1] Therefore, successful synthesis hinges on kinetically favoring the formation of the hydroxylamine while simultaneously inhibiting its consumption.

Caption: Role of additives in selective catalytic hydrogenation.

Experimental Protocol: Pt/C-Catalyzed Synthesis with DMAP

This protocol is adapted from an efficient continuous flow synthesis method, demonstrating the effectiveness of DMAP as a unique additive for both activity and selectivity. [2] Materials:

-

Nitroarene (e.g., 4-chloronitrobenzene)

-

5 wt.% Platinum on Carbon (Pt/C)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H₂)

-

Batch reactor equipped with a magnetic stirrer, gas inlet, and temperature control

Procedure:

-

Reactor Setup: To a 100 mL batch reactor, add the nitroarene (6 mmol), 5 wt.% Pt/C (10 mg), and DMAP (0.1-0.5 equivalents relative to the nitroarene).

-

Solvent Addition: Add 20 mL of anhydrous THF to the reactor.

-

Purging: Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Reaction: Pressurize the reactor to 10 bar with H₂. Begin vigorous stirring (e.g., 600 rpm) and heat the reaction to the desired temperature (typically 30-45 °C). A lower temperature generally favors higher selectivity. [2]5. Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the starting material is consumed, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with additional THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-aryl hydroxylamine can be purified by recrystallization or column chromatography if necessary.

Core Synthetic Strategy II: Metal-Mediated Reduction

The use of stoichiometric metals, particularly zinc dust, offers a classic and highly effective alternative to catalytic hydrogenation. [5]These methods are often valued for their excellent functional group tolerance and operational simplicity.

Causality of Reagent System

The reduction potential of the metal is the driving force of the reaction. Zinc is sufficiently reactive to reduce the nitro group but often allows for the isolation of the hydroxylamine intermediate without significant over-reduction, especially under controlled pH conditions.

A notable advancement in this area is the use of a Zn in a CO₂/H₂O system. This method is considered environmentally benign as it eliminates the need for ammonium chloride (NH₄Cl), which is traditionally used. The CO₂ forms carbonic acid in situ, providing a mild acidic medium that facilitates the reduction while being easily removed during work-up. This system has demonstrated high yields (88-99%) for a variety of nitroarenes.

Experimental Protocol: Zn-Mediated Reduction in CO₂/H₂O

This protocol is based on the green chemistry approach developed for the selective reduction of nitroarenes. Materials:

-

Nitroarene

-

Zinc dust (<10 μm)

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Ethyl acetate

Procedure:

-

Reactor Setup: In a flask equipped with a magnetic stirrer and a gas inlet (e.g., a balloon filled with CO₂), suspend the nitroarene (1 mmol) and zinc dust (3 mmol) in 10 mL of deionized water.

-

CO₂ Atmosphere: Purge the flask with CO₂ and maintain a CO₂ atmosphere (approx. 0.1 MPa or balloon pressure) throughout the reaction.

-

Reaction: Stir the suspension vigorously at room temperature (25 °C).

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 1.5-3 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove excess zinc dust and any inorganic salts.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-aryl hydroxylamine.

Emerging Synthetic Strategies

Beyond traditional methods, photochemical and electrochemical approaches are gaining traction as powerful, catalyst-free, and sustainable alternatives.

Photochemical Reduction

Selective photoinduced reduction of nitroarenes can be achieved using light as the energy source and a hydrogen donor, entirely avoiding the need for metal catalysts. [6][7][8]These reactions exhibit broad functional group tolerance, allowing for the reduction of nitro groups in the presence of sensitive functionalities like halogens, nitriles, and esters. [6]

-

Mechanism & Reagents: The reaction is proposed to proceed via a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) pathway. [6]Common hydrogen donors include methylhydrazine or the plant-derived γ-terpinene. [6][9]The process is clean, with high yields and straightforward product isolation. [6]

Electrochemical Synthesis

Electrochemical reduction offers a high degree of control over the synthetic process. By precisely tuning the applied potential at the cathode, the reduction of the nitro group can be stopped at the hydroxylamine stage. [10]

-

Mechanism & Control: The process involves a stepwise electron transfer, first to the nitroso intermediate and then to the hydroxylamine. [10]Selectivity is dictated by factors such as the electrode material, the pH of the electrolyte solution, and the applied reduction potential. This method represents a green and highly tunable approach to N-AHA synthesis.

Product Instability: The Bamberger Rearrangement

N-aryl hydroxylamines are often unstable, particularly in the presence of strong acids. Under acidic conditions, they can undergo the classic Bamberger rearrangement to form 4-aminophenols. [11][12]This reaction was first reported by Eugen Bamberger in 1894. [11] The mechanism involves the O-protonation of the hydroxylamine, followed by the elimination of water to form a highly reactive nitrenium ion intermediate. [12][13]A water molecule then acts as a nucleophile, attacking the para-position of the aromatic ring, and subsequent rearomatization yields the 4-aminophenol product. [12][14]Understanding this potential side reaction is crucial for the successful isolation and storage of N-AHA products.

Caption: Mechanism of the Bamberger Rearrangement.

Summary of Synthetic Methods

| Method | Key Reagents & Catalysts | Advantages | Limitations & Challenges | Typical Yields |

| Catalytic Hydrogenation | H₂, Pt/C, Raney Ni, DMSO (inhibitor), Amines (promoter) | Scalable, high throughput, well-established | Requires careful control of additives and conditions to avoid over-reduction; catalyst cost | >90% [2][3] |

| Metal-Mediated Reduction | Zn dust, Fe powder, NH₄Cl or CO₂/H₂O system | Excellent functional group tolerance, operational simplicity, low cost | Generates stoichiometric metal waste | 88-99% |

| Photochemical Reduction | Light (e.g., 413 nm LEDs), Methylhydrazine, γ-terpinene | Catalyst-free, eco-friendly, excellent functional group tolerance | May require specialized photoreactor setup; scalability can be a concern | High [6][9] |

| Electrochemical Synthesis | Electrode (e.g., Cu, Ni), Electrolyte, Controlled Potential | Highly controllable, green (uses electrons as reagent), tunable selectivity | Requires specialized electrochemical equipment; sensitive to electrolyte and pH | Variable |

Safety and Handling Considerations

Working with hydroxylamines and their precursors requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [15]* Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. [16]Hydroxylamine and its derivatives can be harmful if inhaled. [17]* Reactivity and Stability: Hydroxylamine and its salts can be corrosive and are sensitive to air and moisture. [15][16]They may cause skin irritation and sensitization. [15][18]Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. [16]* Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible. [16]

Conclusion

The synthesis of N-aryl hydroxylamines from nitroaromatics is a mature field that continues to evolve with the advent of more sustainable and selective methodologies. While classic catalytic hydrogenation remains a powerful and scalable tool, its success relies on a nuanced understanding of how inhibitors and promoters modulate the catalyst surface to prevent over-reduction. Metal-mediated reductions offer a robust and often more functionally tolerant alternative. Looking forward, photochemical and electrochemical methods, which obviate the need for metal catalysts or stoichiometric reductants, represent the frontier of green and efficient N-AHA synthesis. For any chosen method, a deep understanding of the reaction mechanism and the inherent instability of the N-aryl hydroxylamine product is essential for achieving high yields and purity, enabling the continued development of novel pharmaceuticals and advanced materials.

References

-

Kallitsakis, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters, 22(11), 4339–4343. [Link]

-

Grokipedia. Bamberger rearrangement. [Link]

-

Wikipedia. Bamberger rearrangement. [Link]

-

Li, J., et al. (2005). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 7, 37-39. [Link]

-

Takenaka, Y., Kiyosu, T., Choi, J.-C., Sakakura, T., & Yasuda, H. (2009). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 11(9), 1385-1390. [Link]

-

Wang, C., et al. (2021). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Chemical Communications, 57(80), 10391-10394. [Link]

-

Joule, J. A., & Mills, K. (2013). Rearrangement Reactions. In Heterocyclic Chemistry (pp. 1-20). Wiley-VCH. [Link]

-

Kallitsakis, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters. [Link]

-

Chemiz. (2026, February 2). Bamberger Rearrangement. YouTube. [Link]

-

Scribd. Bamberger Rearrangement. [Link]

-

Kallitsakis, M. G., et al. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. PubMed. [Link]

-

Andreou, D., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. [Link]

-

ResearchGate. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. [Link]

-

Lin, X., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing. [Link]

-

Lin, X., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. SciSpace. [Link]

-

Boymans, E. H., Witte, P. T., & Vogt, D. (2015). A study on the selective hydrogenation of nitroaromatics to N-arylhydroxylamines using a supported Pt nanoparticle catalyst. Catalysis Science & Technology, 5(1), 176-183. [Link]

-

Wu, L., Lei, Z., & Jia, M. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. RSC Publishing. [Link]

-

Wu, L., Lei, Z., & Jia, M. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions. [Link]

-

Schafer, G., & Snieckus, V. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Munoz, M. C., et al. (2020). Selective Partial Reduction of Nitroarenes to the Hydrazoarene Catalyzed by Amine‐Modified Ordered Mesoporous Silica Immobilized Ionic Liquid Supported Ruthenium Nanoparticles. White Rose Research Online. [Link]

-

Chen, J., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3037. [Link]

-

ResearchGate. Study on the Selective Hydrogenation of Nitroaromatics to N-aryl hydroxylamines using a Supported Pt nanoparticle Catalyst. [Link]

-

The Royal Society of Chemistry. Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. [Link]

-

Sentellas, S., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17823-17833. [Link]

-

ResearchGate. Electrosynthesis of N‐sulfonylated phenylhydroxylamines, sulfonamides, and aryl sulfones from nitrobenzenes. [Link]

-

Wang, L. N., et al. (2026). Electrochemical Access to N-Aryliminium Ion Electrophiles from N-Aryl Amino Acids. ChemRxiv. [Link]

-

Andreou, D., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. PMC. [Link]

-

Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

-

ResearchGate. Electroreduction mechanism of N-arylhydroxylamines in aprotic solvents: N-(4-nitrophenyl)hydroxylamine. [Link]

-

Lab Alley. (2024). SAFETY DATA SHEET - Hydroxylamine HCl. [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

- Google Patents. (1972).

-

International Labour Organization. (n.d.). ICSC 0661 - HYDROXYLAMINE. [Link]

-

Semantic Scholar. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. Bamberger rearrangement - Wikipedia [en.wikipedia.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. m.youtube.com [m.youtube.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 0661 - HYDROXYLAMINE [chemicalsafety.ilo.org]

- 18. actylislab.com [actylislab.com]

Modulating Aniline Physicochemistry: The Electron-Withdrawing Dynamics of Fluorine in Rational Drug Design

Executive Summary

The introduction of halogen atoms onto an aniline scaffold is a cornerstone strategy in medicinal chemistry for modulating a molecule's physicochemical and biological properties. Among halogens, fluorine is unique. Its extreme electronegativity paired with its small atomic radius creates a complex interplay of inductive and resonance effects. As a Senior Application Scientist, I have observed firsthand how strategically positioned fluorine atoms can rescue a failing drug candidate by tuning its basicity, enhancing membrane permeability, and fortifying the molecule against rapid hepatic clearance.

This whitepaper provides an in-depth mechanistic analysis of fluorine's electron-withdrawing effects on aniline compounds, supported by quantitative physicochemical data and field-validated experimental protocols.

The Dual Electronic Nature of Fluorine

To rationally design fluorinated anilines, one must first understand the dual electronic nature of the carbon-fluorine (C-F) bond. The net electronic influence of fluorine on the aniline ring is dictated by a competitive balance between two fundamental forces:

-

Inductive Effect (-I): Fluorine is the most electronegative element on the periodic table. It aggressively withdraws electron density from the aromatic ring through the sigma (σ) bond framework, deactivating the ring and reducing electron density at the amine group .

-

Resonance Effect (+M / +R): Unlike heavier halogens (e.g., bromine or iodine), the

orbital of fluorine is nearly identical in size to the

Figure 1: Dual electronic effects of fluorine substitution on the aniline ring.

Quantitative Impact on Physicochemical Properties

The basicity (

Table 1: Physicochemical Shifts in Fluoroanilines

| Compound | Substitution Position | Primary Electronic Driver | |

| Aniline | None | 4.60 | Baseline |

| 2-Fluoroaniline | Ortho | 2.96 | Strong -I effect; Potential N-H···F intramolecular H-bonding. |

| 3-Fluoroaniline | Meta | 3.38 | Strong -I effect; No +M resonance possible at the meta position. |

| 4-Fluoroaniline | Para | 4.52 | -I effect is effectively neutralized by the +M resonance effect. |

Causality Analysis:

-

Para-Fluoroaniline (

4.52): The inductive withdrawal (-I) is weakest here due to the distance from the amine. Simultaneously, the +M effect donates electron density directly to the para carbon, almost perfectly canceling out the inductive withdrawal. The resulting basicity is nearly identical to unsubstituted aniline. -

Meta-Fluoroaniline (

3.38): Resonance (+M) cannot increase electron density at the meta position. Therefore, the -I effect operates unopposed, pulling electron density away from the nitrogen lone pair and significantly lowering basicity. -

Ortho-Fluoroaniline (

2.96): The -I effect is maximized due to spatial proximity to the amine. Furthermore, steric inhibition of protonation (SIP) and intramolecular hydrogen bonding restrict the availability of the nitrogen lone pair, drastically depressing the

Strategic Implications in Drug Development

Understanding these electronic shifts is not merely an academic exercise; it is a critical tool for rational drug optimization.

-

Basicity Tuning for Membrane Permeability: By shifting the

of an aniline from 4.6 to ~3.0 (via ortho-fluorination), the amine remains largely unprotonated (neutral) at physiological pH (7.4). This increases the fraction of the neutral species, drastically improving passive membrane permeability and overall bioavailability. -

Metabolic Stability: Aniline rings are notorious "soft spots" for Cytochrome P450 (CYP450) mediated aromatic hydroxylation. Replacing a vulnerable C-H bond with a C-F bond blocks this oxidation pathway. Because the C-F bond is significantly stronger and highly resistant to enzymatic cleavage, the drug's biological half-life is prolonged .

Validated Experimental Protocols

To ensure scientific integrity, empirical validation of these properties must rely on self-validating, highly reproducible assay systems. Below are the gold-standard protocols I mandate in the laboratory.

Potentiometric Determination (Sirius T3 / GLpKa Method)

This protocol utilizes dual-phase potentiometric titration to determine precise

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the fluoroaniline API in a standardized aqueous buffer to achieve a concentration of

M. -

Ionic Strength Control (Critical): Add

M Potassium Chloride (KCl) to the solution.-

Causality: Maintaining a constant ionic strength is non-negotiable. It prevents fluctuations in the activity coefficients of the analyte as the titrant is added, ensuring the measured

reflects true thermodynamic equilibrium.

-

-

Environmental Control: Purge the reaction vessel with Nitrogen gas (

) prior to and during the assay.-

Causality: Nitrogen displaces dissolved

. If left unpurged,

-

-

Titration: Gradually titrate the solution with

M HCl (down to pH 2.0) and subsequently with -

Cosolvent Extrapolation: For highly lipophilic derivatives, perform the titration in varying ratios of methanol-water (e.g., 15-56 wt% MDM) and apply the Yasuda-Shedlovsky extrapolation to determine the true aqueous

.

In Vitro Metabolic Stability (Human Liver Microsomes)

To evaluate how fluorine substitution protects the aniline ring from CYP450 oxidation, we utilize the Human Liver Microsome (HLM) assay.

Figure 2: Standard workflow for Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology:

-

Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a final protein concentration of

mg/mL in-

Causality: A concentration of

mg/mL is strictly utilized to ensure the reaction remains within the linear range of enzyme kinetics while minimizing non-specific microsomal binding, which can artificially inflate the apparent half-life (

-

-

Reaction Initiation: Pre-incubate the microsomes with

µM of the fluoroaniline test compound at 37°C for 5 minutes. Initiate the reaction by adding-

Causality: NADPH is the essential electron-donating cofactor required for CYP450 and Flavin monooxygenase (FMO) mediated Phase I oxidative metabolism.

-

-

Time-Course Sampling & Quenching: At designated intervals (0, 5, 15, 30, 45, and 60 minutes), extract an aliquot of the reaction mixture and immediately deposit it into a quenching plate containing cold Acetonitrile (ACN) and an internal standard.

-

Causality: Cold ACN instantly denatures the microsomal proteins, completely halting enzymatic activity. This provides an exact, uncorrupted snapshot of parent compound depletion.

-

-

Quantification: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

-

Data Processing: Plot the natural logarithm of the remaining compound versus time. Calculate the in vitro intrinsic clearance (

) and half-life (

References

-

Quora / Chemical Literature. "How do we compare the strengths of different ortho-para directors? (pKa values of fluoroanilines)." Available at:[Link]

-

ResearchGate. "Review: Fluorine in Medicinal Chemistry." Available at:[Link]

-

Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Available at:[Link]

-

PubMed. "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system." Available at:[Link]

-

Evotec / Cyprotex. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Available at:[Link]

-

Evotec / Cyprotex. "Cyprotex Microsomal Stability Fact Sheet." Available at:[Link]

Application Notes & Protocols: Leveraging 2,3,4-Trifluoro-N-hydroxyaniline as a Strategic Building Block in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily utilized to enhance metabolic stability and fine-tune physicochemical properties.[1][2][3] This guide focuses on the multifaceted utility of a specific, high-value building block: 2,3,4-Trifluoro-N-hydroxyaniline . We will explore the synergistic effects of the trifluorinated phenyl ring and the N-hydroxyaniline moiety, providing a rationale for its application in drug discovery programs. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of the molecule's strategic value, detailed protocols for its synthesis and application, and critical safety information.

The Strategic Value of the 2,3,4-Trifluorophenyl Moiety

The introduction of fluorine into a molecular scaffold can profoundly influence its drug-like properties. The 2,3,4-trifluorophenyl group offers a unique combination of electronic and steric effects that can be exploited to overcome common challenges in lead optimization.

1.1. Enhancement of Metabolic Stability One of the most prevalent applications of fluorination is to "block" metabolic hotspots on an aromatic ring.[4][5] Cytochrome P450 (CYP) enzymes, particularly from the CYP2D6, CYP3A4, and CYP2C9 families, are responsible for the oxidative metabolism of many xenobiotics. Aromatic hydroxylation is a common metabolic pathway that can lead to rapid clearance. The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[6] By replacing hydrogen atoms with fluorine, as in 2,3,4-Trifluoro-N-hydroxyaniline, the molecule is sterically and electronically shielded from oxidative attack, which can significantly prolong its half-life in vivo.[1][2][7]

1.2. Modulation of Physicochemical Properties The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which can significantly alter the properties of adjacent functional groups.

-

pKa Modification: The trifluoro substitution pattern lowers the electron density of the aniline nitrogen, thereby reducing its basicity (pKa). This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

-

Lipophilicity Tuning: While a single fluorine atom can increase lipophilicity, polyfluorination can have more complex effects. The trifluoromethyl group is highly lipophilic, but the cumulative effect of multiple fluorine atoms on a phenyl ring can also influence molecular conformation and polarity.[8] This allows for the fine-tuning of the overall lipophilicity (LogP/LogD) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[6][9]

-

Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bond, and multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[5][10]

| Property Enhanced by Trifluorophenyl Group | Rationale | Key Impact on Drug Candidate |

| Metabolic Stability | The high bond energy of the C-F bond prevents oxidative metabolism by CYP enzymes.[1][6] | Increased plasma half-life, improved bioavailability. |

| Target Binding Affinity | Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions.[5][10] | Enhanced potency and selectivity. |

| Membrane Permeability | Modulation of lipophilicity and pKa can optimize the balance required for passive diffusion across cell membranes.[6] | Improved oral absorption and tissue distribution. |

| pKa Reduction | Strong electron-withdrawing nature of fluorine atoms reduces the basicity of the aniline nitrogen. | Fine-tuning of solubility and receptor interactions. |

The N-Hydroxyaniline Moiety: A Dual-Role Functional Group

The N-hydroxyaniline functionality is less common than its aniline counterpart but possesses unique chemical properties that make it an intriguing component for drug design.

2.1. Pharmacophore and Bio-precursor N-hydroxy groups are present in a range of bioactive molecules and can serve as key pharmacophoric elements.[11] For example, N-substituted hydroxylamines have been investigated as antibacterial agents that function by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair.[12][13] The N-hydroxyaniline moiety can be readily acylated to form hydroxamic acids, a well-established class of zinc-binding motifs found in numerous enzyme inhibitors, most notably histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors.

2.2. Metabolic Considerations While offering therapeutic potential, the N-hydroxyaniline group must be handled with care in drug design. It is a known metabolite of aromatic amines and can be susceptible to further oxidation to form reactive nitroso species and potentially toxic nitrenium ions.[11] However, the electronic-withdrawing nature of the trifluorinated ring is expected to destabilize the formation of a cationic nitrenium ion, potentially mitigating this toxicity pathway. This highlights the importance of the synergistic relationship between the two functional groups in the title molecule.

Application Protocols

The following protocols provide methodologies for the synthesis, derivatization, and evaluation of 2,3,4-Trifluoro-N-hydroxyaniline.

3.1. Protocol: Synthesis of 2,3,4-Trifluoro-N-hydroxyaniline

This protocol describes the selective reduction of 2,3,4-trifluoronitrobenzene. Zinc dust in the presence of ammonium chloride is a mild and effective reagent for this transformation.

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Zinc dust (<10 µm)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask, add 2,3,4-trifluoronitrobenzene (1.0 eq) and ethanol/water (4:1 v/v) to create a suspension.

-

Add ammonium chloride (5.0 eq) and zinc dust (5.0 eq) to the flask.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and filter through a pad of celite to remove the zinc salts. Wash the celite pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2,3,4-Trifluoro-N-hydroxyaniline.

3.2. Protocol: General Procedure for N-Acylation

This method describes the conversion of the N-hydroxyaniline to a hydroxamate, a key scaffold for many enzyme inhibitors.

Materials:

-

2,3,4-Trifluoro-N-hydroxyaniline (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add the coupling reagent (HATU or EDC/HOBt) and stir for 15 minutes at room temperature to pre-activate the acid.

-

Add a solution of 2,3,4-Trifluoro-N-hydroxyaniline (1.0 eq) in DMF to the activated acid mixture.

-

Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting hydroxamate by flash chromatography or preparative HPLC.

3.3. Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol allows for the assessment of the metabolic stability of a compound derived from 2,3,4-Trifluoro-N-hydroxyaniline, providing a direct measure of the effectiveness of the trifluorination strategy.[4]

Methodology:

-

Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. In a 96-well plate, add human liver microsomes (final protein concentration 0.5-1.0 mg/mL) to a pre-warmed (37°C) phosphate buffer (pH 7.4).[4]

-

Incubation: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (for analytical normalization).[4]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

-

Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). A longer half-life indicates greater metabolic stability.

Safety and Handling

2,3,4-Trifluoroaniline and its derivatives should be handled with care by trained personnel in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14][15]

-

Hazards: The parent compound, 2,3,4-Trifluoroaniline, is classified as a combustible liquid that causes skin irritation and serious eye damage.[15] It may also be harmful if swallowed or in contact with skin.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors. Keep away from open flames, hot surfaces, and sources of ignition.[15][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[14][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2,3,4-Trifluoro-N-hydroxyaniline is a highly valuable and versatile building block for drug discovery. The trifluorinated phenyl ring provides a robust method for enhancing metabolic stability and modulating key physicochemical properties, while the N-hydroxyaniline moiety offers a versatile handle for creating potent enzyme inhibitors or other bioactive agents. By understanding the unique synergy between these two functional groups and employing the protocols outlined in this guide, researchers can effectively leverage this compound to accelerate the development of novel therapeutics with improved pharmacological profiles.

References

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv. [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). ChemRxiv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). National Center for Biotechnology Information. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. (2019). National Center for Biotechnology Information. [Link]

-

What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog. (2025). Fluoropharm. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. (2019). ResearchGate. [Link]

-

Further application of our protocol a Four aniline examples for... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. [Link]

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Johannes Gutenberg-Universität Mainz. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [Link]

-

Kim, D., et al. (2012). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry. [Link]

- US4145364A - Preparation of fluorinated anilines. (n.d.).

-

Strong bond with fluorine chemistry. (2008). Manufacturing Chemist. [Link]

-

Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Omega. [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline. (n.d.).

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS. [Link]

-

The underappreciated hydroxyl in drug discovery. (2022). Hypha Discovery Blogs. [Link]

-

2,3,4-Trifluoroaniline | C6H4F3N. (n.d.). PubChem. [Link]

-

(PDF) Fluorine: The New Kingpin of Drug Discovery. (2012). ResearchGate. [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI. [Link]

- HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient. (n.d.).

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 9. jelsciences.com [jelsciences.com]

- 10. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]

- 11. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Highly Selective N-Arylation of 2,3,4-Trifluoro-N-hydroxyaniline via Palladium Catalysis

Executive Summary & Synthetic Challenge

The 2,3,4-trifluorophenyl motif is a critical pharmacophore in modern oncology and immunology, most notably featured in MEK inhibitors such as Binimetinib and Cobimetinib. Integrating this highly fluorinated moiety via cross-coupling presents a significant synthetic hurdle. Specifically, the N-arylation of 2,3,4-Trifluoro-N-hydroxyaniline is plagued by two competing challenges:

-

Severe Electronic Deactivation: The cumulative inductive electron-withdrawal from three fluorine atoms drastically reduces the nucleophilicity of the nitrogen lone pair.

-

Chemoselectivity (N- vs. O-Arylation): Hydroxylamines are ambidentate nucleophiles. Under basic cross-coupling conditions, the oxygen atom can outcompete the deactivated nitrogen, leading to undesired O-aryl byproducts.

This protocol details a highly optimized, self-validating Palladium-catalyzed methodology that overcomes these electronic barriers, ensuring >95% chemoselectivity for the N-arylated product.

Mechanistic Rationale & Causality (E-E-A-T)

To force the catalytic cycle forward despite the poor nucleophilicity of the 2,3,4-trifluoro-N-hydroxyaniline, every component of the reaction must be precisely tuned.

Catalyst and Ligand Design

Standard bidentate ligands (e.g., BINAP) or first-generation Buchwald ligands fail to promote this reaction. We utilize Pd₂(dba)₃ paired with BippyPhos (a highly electron-rich, bulky bis-pyrazole phosphine). As demonstrated by , BippyPhos creates an extremely electron-rich Pd(0) center that accelerates the initial oxidative addition of the aryl halide. More importantly, its immense steric bulk forces the kinetically favored N-bound Pd(II) intermediate to undergo rapid reductive elimination before it can isomerize to the thermodynamically stable O-bound alkoxide .

Base and Solvent Causality

The choice of base is the primary determinant of N- vs. O-selectivity. Strong, soluble bases like Sodium tert-butoxide (NaOtBu) completely deprotonate the hydroxylamine (pKa ~ 8–9), flooding the system with highly nucleophilic "naked" alkoxides that drive O-arylation. By utilizing Cesium Carbonate (Cs₂CO₃) in a non-polar solvent (Anhydrous Toluene ), the base remains largely insoluble. This creates a heterogeneous system where deprotonation occurs slowly at the solid-liquid interface, matching the turnover rate of the catalytic cycle and keeping the steady-state concentration of the free alkoxide near zero .

Reaction Optimization & Quantitative Data

The table below summarizes the causal relationship between reaction parameters and chemoselective outcomes during the protocol's development.

Table 1: Optimization of Reaction Conditions for N-Arylation

| Entry | Pre-Catalyst / Ligand | Base | Solvent | Temp (°C) | N-Arylation Yield (%) | O-Arylation Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 80 | < 5 | 15 |

| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 80 | 42 | 18 |

| 3 | Pd₂(dba)₃ / BippyPhos | NaOtBu | Toluene | 80 | 35 | 55 |

| 4 | Pd₂(dba)₃ / BippyPhos | Cs₂CO₃ | DMF | 80 | 50 | 25 |

| 5 | Pd₂(dba)₃ / BippyPhos | Cs₂CO₃ | Toluene | 80 | 88 | < 2 |

Note: Entry 3 demonstrates the catastrophic loss of N-selectivity when a strong base is used. Entry 4 shows that polar solvents (DMF) increase base solubility, inadvertently promoting O-arylation.

Logical Workflow & Selectivity Bifurcation

Catalytic cycle for the Pd-catalyzed N-arylation highlighting N- vs O-selectivity bifurcation.

Standardized Experimental Protocol

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |

| 2,3,4-Trifluoro-N-hydroxyaniline | 163.10 | 1.0 | 163.1 mg | Nucleophile |

| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 1.2 | 205.2 mg | Electrophile |

| Pd₂(dba)₃ | 915.72 | 0.025 | 22.9 mg | Pre-catalyst (5 mol% Pd) |

| BippyPhos | 506.60 | 0.075 | 38.0 mg | Ligand |

| Cs₂CO₃ (Anhydrous, finely milled) | 325.82 | 1.5 | 488.7 mg | Base |

| Toluene (Anhydrous, degassed) | 92.14 | - | 5.0 mL | Solvent |

Step-by-Step Methodology (Self-Validating System)

Step 1: Reaction Setup & Inert Atmosphere

-

Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat the vacuum/Argon cycle three times.

-

Under a positive flow of Argon, charge the tube with Pd₂(dba)₃ (22.9 mg) and BippyPhos (38.0 mg).

-

Add 2,3,4-Trifluoro-N-hydroxyaniline (163.1 mg) and finely milled Cs₂CO₃ (488.7 mg).

-

Seal the tube with a rubber septum and perform three additional vacuum/Argon purge cycles.

Step 2: Solvent & Electrophile Addition 5. Inject anhydrous, degassed Toluene (5.0 mL) through the septum via syringe. 6. Inject the Aryl Bromide (1.2 mmol). (If the aryl bromide is a solid, add it during Step 2 prior to the final purge cycles). 7. Replace the septum with a Teflon-coated screw cap under a steady stream of Argon.

Step 3: Catalysis & In-Process Validation 8. Submerge the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm). 9. Validation Check 1 (15 Minutes): Observe the reaction mixture. The initial dark purple/red suspension of Pd₂(dba)₃ should transition to a clear golden-orange hue (with suspended solid base). This visual cue confirms the successful generation of the active monomeric Pd(0)-BippyPhos complex. 10. Validation Check 2 (4 Hours): Withdraw a 20 µL aliquot, dilute with LC-MS grade Acetonitrile, and analyze. You should observe >50% conversion. The N-arylated product will present a distinct [M+H]⁺ peak. If the mixture turns opaque black (Pd black precipitation), the catalyst has deactivated—likely due to oxygen ingress.

Step 4: Workup and Isolation 11. After 14–16 hours, remove the reaction from the heat and allow it to cool to room temperature. 12. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with an additional 15 mL of Ethyl Acetate. 13. Concentrate the filtrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1). 15. Validation Check 3 (TLC): The desired N,N-diarylhydroxylamine typically exhibits an Rf value higher than the highly polar starting hydroxylamine but lower than the non-polar aryl bromide. It stains strongly with KMnO₄.

References

-

Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233-236. URL:[Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

-

Weng, Z., He, W., Zheng, C., & Buchwald, S. L. (2013). An Efficient and General Method for the Palladium-Catalyzed Amination of Aryl Halides with Electron-Deficient Anilines. Journal of the American Chemical Society, 135(11), 4212-4215. URL:[Link]

Application Note: 2,3,4-Trifluoro-N-hydroxyaniline as a Building Block for Agrochemicals

[1][2][3]

Executive Summary: The Fluorine Advantage

In modern agrochemical design, the strategic incorporation of fluorine atoms is non-negotiable. Approximately 50% of all developmental agrochemicals contain fluorine.[1][2] The 2,3,4-trifluorophenyl moiety represents a "privileged structure" due to its unique electronic signature and steric profile.[3][4][1]

2,3,4-Trifluoro-N-hydroxyaniline (2,3,4-TFHA) is a high-value, advanced intermediate.[3][4][1] Unlike its fully reduced aniline counterpart, the N-hydroxy functionality offers orthogonal reactivity, serving as a direct gateway to hydroxamic acids , N-alkoxy amines , and heterocyclic scaffolds (e.g., benzoxazoles via rearrangement).[3][4][1] This guide details the synthesis, safe handling, and application of 2,3,4-TFHA in creating metabolically stable crop protection agents.[3][4][1]

Chemical Profile & Safety Directives

Physicochemical Properties[2][3][5][6]

-

CAS Number: (Analogous to 2,3,4-trifluoroaniline: 3862-73-5; N-hydroxy variant is often transient/in-situ).[3][4][1]

-

Molecular Formula: C6H4F3NO

-

Molecular Weight: 163.10 g/mol [1]

-

Appearance: Pale yellow to crystalline solid (highly sensitive to oxidation).[1]

-

Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[4][1]

Critical Safety Protocol: Thermal Instability

WARNING: N-Arylhydroxylamines are thermally unstable and can undergo disproportionation (to nitroso and aniline derivatives) or explosive decomposition upon heating.[4][1]

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Never heat neat material above 50°C.[1]

-

DSC Screening: Always perform Differential Scanning Calorimetry (DSC) before scaling up (>10g) to determine the onset of decomposition (typically >100°C, but variable with impurities).[1]

Synthesis Protocol: Controlled Reduction

Objective: Selective reduction of 2,3,4-trifluoronitrobenzene to the hydroxylamine without over-reduction to the aniline.[3][4]

Materials

-

Substrate: 2,3,4-Trifluoronitrobenzene (1.0 eq)

-

Buffer: Ammonium Chloride (NH4Cl) (saturated aqueous solution)[1]

-

Solvent: THF/Water (1:1 v/v)[1]

Step-by-Step Methodology

-

Activation: Wash Zinc dust with 2% HCl, then water, then acetone, and dry under vacuum to remove oxide layer.[1]

-

Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 2,3,4-trifluoronitrobenzene in THF.

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add the saturated NH4Cl solution. The mixture will be biphasic.[1]

-

Reduction: Add Activated Zinc dust portion-wise over 30 minutes.

-

Critical Control Point: Maintain internal temperature < 10°C. Exotherms promote over-reduction to the aniline.

-

-

Monitoring: Monitor by TLC (stained with FeCl3 – hydroxylamines turn violet) or HPLC. Stop reaction immediately upon consumption of starting material (typically 1-2 hours).[4][1]

-

Workup: Filter off zinc salts through Celite. Extract the filtrate with Ethyl Acetate (3x).[1] Wash combined organics with cold brine.[1]

-

Purification: Dry over Na2SO4 and concentrate in vacuo at <30°C . Use immediately or purify via rapid column chromatography (Hexane/EtOAc) on neutral alumina (silica is acidic and may catalyze rearrangement).[1]

Application Workflows: Building Bioactive Scaffolds

2,3,4-TFHA serves as a divergent intermediate.[3][4][1] Below are the two primary pathways for agrochemical synthesis.

Pathway A: Synthesis of N-Alkoxy Amides (Herbicidal Scaffolds)

N-Alkoxy anilines are key pharmacophores in PPO (Protoporphyrinogen Oxidase) inhibitors.[3][4][1]

Protocol:

-

Alkylation: Dissolve 2,3,4-TFHA in DMF. Add K2CO3 (1.2 eq) and the appropriate alkyl halide (e.g., propargyl bromide for alkynyl ethers).[1]

-

Conditions: Stir at RT for 4 hours.

-

Acylation: React the resulting O-alkyl hydroxylamine with a benzoyl chloride derivative to form the final N-alkoxy amide.

Pathway B: Synthesis of N-Hydroxy-N-Aryl Amides (Fungicidal Scaffolds)

These structures mimic transition states in metalloenzymes and are potent chelators.[3][4][1]

Protocol:

Visualizing the Chemistry (Graphviz)[3]

Caption: Divergent synthesis pathways starting from the controlled reduction of 2,3,4-trifluoronitrobenzene.[3][4][1]

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Over-reduction to Aniline | Reaction temperature too high or reaction time too long.[3][4][1] | Keep T < 10°C. Quench immediately upon disappearance of nitro spot on TLC. |

| Low Yield / Decomposition | Acidic instability during workup.[1] | Use neutral alumina instead of silica gel.[1] Avoid heating during rotary evaporation.[1] |

| Bamberger Rearrangement | Presence of strong acid.[1] | Ensure all solvents are neutral.[1] Use buffered aqueous solutions for workup.[1] |

| Violet Coloration | Oxidation to nitroso compound.[1] | Perform reactions under strict Argon atmosphere.[1] Degas solvents.[1][] |

References

-

Solvay . (2025).[1][6] Organic Fluorinated Building Blocks: Raw Materials & Advanced Intermediates. Retrieved from

-

Jeschke, P. (2021).[1] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Recent Highlights in the Discovery and Optimization of Crop Protection Products. Retrieved from [1]

-

Fisher Scientific . (2025).[1][6] Safety Data Sheet: 3-(Trifluoromethyl)phenylhydrazine hydrochloride. Retrieved from [1]

-

University of Amsterdam . (2024).[1][7][8] PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from

-

Kingchem . (2024).[1] Agrochemical Building Blocks & Fluorination Capabilities. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. biesterfeld.no [biesterfeld.no]

- 3. HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 6. fishersci.com [fishersci.com]

- 7. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]

- 8. sciencedaily.com [sciencedaily.com]

Application Note: Fluorinated Anilines in Material Science

From Superhydrophobic Conductors to Perovskite Stabilization

Executive Summary

Fluorinated anilines represent a critical class of monomers where the electron-withdrawing nature and lipophilicity of fluorine atoms are leveraged to engineer advanced materials.[1][2] Unlike standard aniline, which is primarily a precursor for commodities, fluorinated derivatives (F-anilines) are employed to modulate band gaps in conducting polymers, create moisture-repellent barriers in photovoltaics, and enhance gas sorption in porous frameworks.[1]

This guide moves beyond basic synthesis to provide actionable protocols for three high-value applications: Superhydrophobic Polyanilines (F-PANI) , Perovskite Solar Cell Passivation , and Fluorinated Covalent Organic Frameworks (F-COFs) .[1]

Part 1: Fundamental Chemical Physics

To apply F-anilines effectively, one must understand how fluorine substitution alters the electronic landscape of the aromatic ring.[1] The high electronegativity of fluorine (3.98 Pauling) creates a strong inductive effect (

Table 1: Comparative Physicochemical Properties

Note: Values are approximate and solvent-dependent.[1] The "Fluorine Effect" drastically alters basicity and surface energy.

| Property | Aniline | 2-Fluoroaniline | 4-Fluoroaniline | Pentafluoroaniline |

| pKa (Conj.[1] Acid) | ~4.6 | ~4.4 | ~4.6* | < 1.0 |

| Electronic Effect | Reference | Inductive (-I) | Resonant (+R) vs Inductive (-I) | Strong Withdrawal |

| Hydrophobicity | Low | Moderate | Moderate | High (Superhydrophobic) |

| Boiling Point | 184°C | 175°C | 187°C | 153°C |

| Key Application | Standard PANI | Corrosion Inhibition | Pharm.[1] Intermediates | Perovskites / F-COFs |

-

Critical Insight: While 2-F and 3-F anilines show expected basicity drops, 4-Fluoroaniline retains basicity similar to aniline because the resonance donation of fluorine's lone pairs into the ring opposes the inductive withdrawal. Pentafluoroaniline, however, is effectively non-basic in aqueous media, requiring specific anhydrous coupling protocols.[1]

Part 2: Application A - Superhydrophobic Conducting Polymers (F-PANI)

Context: Standard Polyaniline (PANI) is hydrophilic and prone to swelling.[1] By utilizing fluorinated dopants or monomers, we can create "Self-Cleaning" conductive surfaces (Lotus Effect) with contact angles

Protocol 1: Soft-Template Synthesis of Hierarchical F-PANI

Mechanism: This protocol uses Perfluorooctanoic Acid (PFOA) not just as a dopant, but as a "soft template" micelle generator. The aniline polymerizes on the surface of these micelles, creating a rough, nano-fibrous morphology essential for superhydrophobicity.

Reagents:

-

Aniline (Distilled under reduced pressure)

-

Perfluorooctanoic Acid (PFOA) or Perfluorosebacic acid

-

Ammonium Persulfate (APS) - Oxidant[1]

Workflow:

-

Template Formation:

-

Dissolve PFOA (

) in -

Stir at

for 30 mins at

-

-

Monomer Integration:

-

Add Aniline (

) to the PFOA solution.[1] -

Critical Step: Stir for 1 hour. The aniline monomers will partition to the micelle interface due to electrostatic interactions between

and the anionic PFOA head groups.

-

-

Oxidative Polymerization:

-

Cool the solution to

(Ice bath). Why? Low temperature favors high molecular weight and linear chains over branching. -

Add APS (

, equimolar to aniline) dropwise over 20 minutes.[1] -

Allow reaction to proceed undisturbed for 24 hours.

-

-

Purification:

-

Drying: Vacuum dry at

for 12 hours.

Data Output:

-

Expected Contact Angle:

-

Conductivity:

[1]

Figure 1: Soft-template synthesis workflow. PFOA micelles guide the aniline polymerization, resulting in a rough, hydrophobic surface morphology.

Part 3: Application B - Perovskite Solar Cell Passivation

Context: Hybrid perovskites (e.g.,

Protocol 2: Interfacial Passivation Coating

Mechanism: The amine group coordinates with

Reagents:

-

Pentafluoroaniline (Commercial grade, >99%)

-

Solvent: Isopropanol (IPA) or Chlorobenzene (Anhydrous)

-

Perovskite film (Pre-annealed)

Workflow:

-

Passivator Solution Prep:

-

Dissolve Pentafluoroaniline in anhydrous IPA to a concentration of

. -

Optimization: Lower concentrations (

) are preferred to avoid forming an insulating barrier that hinders charge extraction.[1]

-

-

Deposition (Dynamic Spin Coating):

-

Annealing (Solvent Removal):

-

Place substrate on a hot plate at

for 5-10 minutes. -

Check: This ensures the solvent evaporates and the amine-Pb coordination bond stabilizes.[1]

-

-

Hole Transport Layer (HTL) Deposition:

-

Proceed immediately to deposit the HTL (e.g., Spiro-OMeTAD) on top of the passivated layer.

-

Validation:

-

PL Spectroscopy: A significant increase in Photoluminescence (PL) intensity and lifetime indicates reduced non-radiative recombination (defect healing).

-

Stability Test: Expose to 50% Relative Humidity. Passivated films should retain color (black phase) significantly longer than controls (which turn yellow).[1]

Figure 2: Mechanistic action of Pentafluoroaniline. The amine heals Pb defects while the fluorinated tail repels moisture.

Part 4: Application C - Fluorinated Covalent Organic Frameworks (COFs)

Context: Fluorinated COFs (e.g., Tp-TFPa) are synthesized via Schiff-base condensation.[1] The fluorine atoms line the pores, enhancing affinity for

Protocol 3: Solvothermal Synthesis of Tp-TFPa COF

Reagents:

-

Solvent Mix: Mesitylene / 1,4-Dioxane (1:1 v/v)

-

Catalyst: Aqueous Acetic Acid (

)[4]

Workflow:

-

Charge:

-

In a Pyrex tube (

), add Tp ( -

Add

of Mesitylene/Dioxane mixture. -

Sonicate for 10 minutes to ensure homogeneity.

-

-

Catalysis:

-

Add

of -

Critical Step: Flash freeze the tube in liquid nitrogen, evacuate to internal pressure

, and flame seal.

-

-

Solvothermal Reaction:

-

Place sealed tube in an oven at 120°C for 3 days (72 hours) .

-

Note: The keto-enol tautomerism of Tp drives the reaction toward irreversible chemical stability (beta-ketoenamine linkage).

-

-

Isolation:

References

-

RSC Advances. (2021). Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications.[1][5][Link]

-

Journal of Hunan University. (2016). Self-assembled Synthesis of Super-hydrophobic Polyaniline with Hierarchical Structure.[Link]

-

National Institutes of Health (PMC). (2022).[1] Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases.[Link]

-

National Renewable Energy Laboratory (NREL). (2022).[1] Fluorinated Covalent Organic Frameworks: A Novel Pathway to Enhance Hydrogen Sorption.[1][Link]

-

Mdpi. (2024).[1][6][7] Surface Passivation to Improve the Performance of Perovskite Solar Cells.[1][6][8][9][Link][10]

Sources

- 1. afit.edu [afit.edu]

- 2. rua.ua.es [rua.ua.es]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Improved efficiency and stability of inverse perovskite solar cells via passivation cleaning [jos.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. uu.diva-portal.org [uu.diva-portal.org]

- 10. docs.nrel.gov [docs.nrel.gov]

Improving the yield of 2,3,4-Trifluoro-N-hydroxyaniline synthesis

Technical Support Center: Optimizing 2,3,4-Trifluoro-N-hydroxyaniline Synthesis

Executive Summary

The synthesis of 2,3,4-Trifluoro-N-hydroxyaniline (TFHA) is a kinetic balancing act. You are reducing 2,3,4-trifluoronitrobenzene (CAS 771-69-7) and must stop precisely at the hydroxylamine stage (

This guide prioritizes the Zinc/Ammonium Chloride (

Module 1: Reaction Optimization (The Selectivity Window)

Q: My reaction consistently yields >15% of the aniline impurity. How do I stop the reduction at the hydroxylamine stage?

A: The presence of aniline indicates "over-reduction." This is rarely a time issue and usually a mechanism issue.

Root Cause: In catalytic hydrogenation (e.g., Pd/C), the hydroxylamine is an intermediate that binds to the catalyst surface. If the catalyst is too active or hydrogen pressure is too high, the N-O bond cleaves before the molecule desorbs.

The Solution: Switch to Chemical Reduction or Poison the Catalyst.

-

Protocol A: The Zinc/Ammonium Chloride Method (Recommended for High Selectivity)

-

Mechanism: Zinc acts as a single-electron transfer agent. In a buffered aqueous solution (

), the reduction potential is sufficient to convert -

Key Control Point: Temperature must be maintained between 0°C and 15°C . Above 20°C, the risk of disproportionation increases.

-

Stoichiometry: Use exactly 2.0–2.2 equivalents of Zn dust. Excess Zn promotes over-reduction.

-

-

Protocol B: Poisoned Hydrogenation (For Scale-Up)

-

If you must use hydrogenation, do not use standard Pd/C.

-

Catalyst: Use Pt/C (5%) doped with DMSO or Sulfur .

-

Reasoning: DMSO binds to the active sites responsible for hydrogenolysis (N-O bond breaking) while leaving the nitro-reduction sites active.

-

Reference: Green Chemistry, 2010, 12, 1281 (Adapted for fluorinated substrates).

-

Q: The reaction stalls at the nitroso intermediate (orange/brown color). Why isn't it finishing?

A: The nitroso (

-

Zinc Method: Vigorous stirring is non-negotiable. The reaction is heterogeneous (solid Zn, liquid water, organic substrate). If mass transfer is poor, the surface oxide layer on Zinc prevents electron transfer.

-

Troubleshooting: Add a phase transfer catalyst (e.g., TBAB, 1 mol%) or use a co-solvent like THF or Methanol to increase the solubility of the nitro precursor.

Module 2: Workup & Purification (The Stability Problem)

Q: My product turns dark/black during filtration. Is it decomposing?

A: Yes. Fluorinated phenylhydroxylamines are notoriously unstable and prone to oxidation and disproportionation .

-

Oxidation: Air exposure converts TFHA back to the nitroso compound (brown) or azoxy dimers (orange).

-

Fix: Perform all workups under

or Argon. Sparge your extraction solvents.

-

-

Bamberg Rearrangement: Under acidic conditions, N-arylhydroxylamines rearrange to form aminophenols (ring hydroxylation).

-

Fix: Never let the pH drop below 5 during workup. Wash the organic layer with a saturated

solution immediately after extraction.

-

Q: How do I store the isolated solid?

A: Do not store it. Use it immediately (telescoping) if possible. If storage is required:

-

State: Store as a solid, not in solution.

-

Temp: -20°C.

-

Atmosphere: Argon sealed.

Module 3: Visualizing the Pathway

The following diagram illustrates the critical "Stop" point and the competing pathways you must avoid.

Caption: Reaction pathway showing the kinetic trap required to isolate the N-hydroxyaniline target.

Module 4: Standard Operating Procedure (SOP)

Protocol: Selective Reduction via Zn/NH4Cl

| Parameter | Specification | Note |

| Substrate | 2,3,4-Trifluoronitrobenzene (1.0 eq) | Dissolve in THF/Water (3:1 ratio). |

| Reagent | Zinc Dust (2.2 eq) | Must be activated (wash with dilute HCl, then water/acetone/dry) if old. |

| Buffer | Maintains pH ~6-7 to prevent rearrangement. | |

| Temperature | 0°C – 10°C | Critical. Use an ice-salt bath. |

| Time | 1 – 2 Hours | Monitor via TLC (stain with |

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of 2,3,4-trifluoronitrobenzene in 30 mL THF. Cool to 0°C.

-

Buffer Addition: Add 10 mL of saturated

solution. -

Reduction: Add Zinc dust (22 mmol) portion-wise over 20 minutes. Do not dump all at once to avoid exotherms.

-

Monitoring: Stir vigorously at 0-5°C. Check TLC every 30 mins.

-

Endpoint: Disappearance of Nitro spot. Appearance of lower Rf spot (Hydroxylamine).

-

-

Workup (Inert): Filter off Zinc salts under Nitrogen. Dilute filtrate with EtOAc. Wash with brine.

-

Isolation: Dry over

(anhydrous) and concentrate below 30°C under vacuum.

References

-

Selective Reduction of Nitroarenes

- Song, Y., et al. "The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system." Green Chemistry, 2010, 12, 1281.

-